molecular formula C18H17F3N4O3 B2448818 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035007-41-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide

Cat. No. B2448818
CAS RN: 2035007-41-9
M. Wt: 394.354
InChI Key: CTKKDOAWUSWXOK-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H17F3N4O3 and its molecular weight is 394.354. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Theoretical Studies

The compound has been analyzed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. Its molecular electrostatic potential (MEP) map, vibrational frequencies, and frontier molecular orbitals were studied in detail (Gumus et al., 2018).

Synthesis and Structural Analysis

A related compound was synthesized, and its structure was assigned based on various spectroscopic data. This process involves the condensation of specific compounds under certain conditions (Gomha & Farghaly, 2011).

Biological Activity Studies

The compound's derivatives have been synthesized and their antibacterial and antifungal activities were evaluated. These studies are crucial for understanding the potential medicinal applications of such compounds (Patel & Patel, 2015).

Potential Antimicrobial Agents

Several derivatives of the compound have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Soliman et al., 2009).

Synthesis and KCNQ2 Opener Activity

Bioisosteric replacement studies led to the identification of derivatives with potent KCNQ2 opener activity, which is important for treating certain neurological conditions (Wu et al., 2004).

Fluorinated Derivatives Synthesis and Activity

Fluorinated derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies help in understanding the compound's role in cancer treatment (Dolzhenko et al., 2008).

Discovery of P2X7 Antagonist Clinical Candidate

A derivative was identified as a P2X7 antagonist, potentially useful in the treatment of mood disorders. This highlights the compound's relevance in psychiatric treatment (Chrovian et al., 2018).

Novel Functionalized Building Blocks

The compound's core was used to create functionalized building blocks for lead-like compound design, particularly for anti-diabetes drug leads (Mishchuk et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)12-5-6-25-15(8-12)23-24-16(25)9-22-17(26)4-2-11-1-3-13-14(7-11)28-10-27-13/h1-4,7,12H,5-6,8-10H2,(H,22,26)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKDOAWUSWXOK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C=CC3=CC4=C(C=C3)OCO4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide

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